Methyl 3-((3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate
Description
Methyl 3-((3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a structurally complex compound featuring a benzoate ester core substituted with a sulfonamide-linked azetidine ring and a 2,4-dioxooxazolidine moiety. This molecule combines multiple pharmacophoric elements: the sulfonyl group enhances metabolic stability and binding affinity, the azetidine ring introduces conformational rigidity, and the oxazolidinone fragment is associated with antimicrobial and anti-inflammatory activity .
Properties
IUPAC Name |
methyl 3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]sulfonyl-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8S/c1-24-12-4-3-11(15(20)25-2)5-13(12)27(22,23)17-6-10(7-17)8-18-14(19)9-26-16(18)21/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGAULSBMMFSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a methoxybenzoate moiety linked to an azetidine ring and a dioxooxazolidine substituent, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features have demonstrated potent antimicrobial activities. For example, a study reported that related compounds exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.004 | E. cloacae |
| Compound B | 0.015 | S. aureus |
| Compound C | 0.008 | B. cereus |
These findings suggest that this compound may exhibit similar antimicrobial properties.
Cytotoxicity and Antitumor Activity
In vitro studies have highlighted the potential cytotoxic effects of compounds containing the dioxooxazolidin moiety against various cancer cell lines. The cytotoxicity is often measured using assays such as MTT or cell viability assays.
Case Study: Antitumor Effects
A study evaluating the antitumor effects of structurally related compounds found that they significantly inhibited the growth of human breast cancer cells (MDA-MB-231). The IC50 values were reported to be less than 1 µM, indicating potent activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the azetidine or benzoate rings can significantly alter potency and selectivity for biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Sulfonamide Group | Enhances enzyme inhibition |
| Dioxo Group | Contributes to cytotoxicity |
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
Sulfonylurea herbicides, such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), share a sulfonylurea bridge that mimics the sulfonamide linkage in the target compound. Key differences include:
- Core Structure : The target compound uses a benzoate ester with a 4-methoxy group, whereas metsulfuron-methyl employs a triazine ring for herbicidal activity.
Table 1: Comparison with Sulfonylurea Herbicides
| Compound | Core Structure | Key Functional Groups | Primary Application |
|---|---|---|---|
| Target Compound | Benzoate ester | Sulfonamide, Azetidine, Oxazolidinone | Undetermined (Theoretical) |
| Metsulfuron-methyl | Triazine | Sulfonylurea, Methoxy | Herbicide |
Benzoate Derivatives with Heterocyclic Substituents
The compound methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate () shares the benzoate ester and methoxy group with the target molecule. However, its pyridine and benzimidazole substituents confer distinct electronic properties and solubility profiles. Computational studies on triazolone derivatives () highlight the role of substituent positioning:
- 4-Methoxy vs.
- Azetidine vs. Pyridine : The smaller azetidine ring (3-membered) in the target compound likely increases conformational strain compared to pyridine-based analogs, affecting binding kinetics .
Oxazolidinone-Containing Compounds
The 2,4-dioxooxazolidine group in the target compound is structurally similar to antimicrobial oxazolidinones (e.g., linezolid). However, its conjugation with an azetidine ring introduces unique steric and electronic effects:
- Electronic Effects: The electron-withdrawing sulfonyl group may stabilize the oxazolidinone ring, enhancing resistance to hydrolysis compared to non-sulfonylated oxazolidinones .
- Bioactivity Prediction : Quantum chemical calculations (e.g., B3LYP/6-311G(d,p)) on triazolone derivatives () suggest that similar methods could predict the target compound’s dipole moment and solubility, critical for drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
